Product packaging for Myristylpyridinium(Cat. No.:CAS No. 15416-75-8)

Myristylpyridinium

Cat. No.: B14754695
CAS No.: 15416-75-8
M. Wt: 276.5 g/mol
InChI Key: SIHFYNZIBKOFFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Myristylpyridinium chloride (CAS 2785-54-8), also known as 1-Tetradecylpyridinium chloride, is a quaternary ammonium compound with the molecular formula C19H34ClN and a molecular weight of 311.9 g/mol . It is supplied as a white to light yellow powdered or crystalline solid . Its chemical structure consists of a hydrophilic cationic pyridinium head group and a long hydrophobic tetradecyl (myristyl) alkyl chain . This amphiphilic architecture is the foundation of its functional properties, making it a subject of interest in several research areas . The primary research value of this compound lies in its dual application as a surfactant and a biocide . Its mechanism of action as a biocide is attributed to the permanent positive charge on the pyridinium nitrogen, which facilitates electrostatic interaction with negatively charged bacterial cell membranes . This interaction disrupts membrane integrity, leading to cell lysis and death . As a surfactant, the compound can reduce surface tension and form micelles, which is valuable for studies in colloid science and as a model system for other pyridinium-based compounds . This compound chloride is part of the broader class of quaternary pyridinium salts, which are widely studied for their roles in chemical synthesis, as corrosion inhibitors, and for their biological activity . This product is intended for research purposes only and is not approved for human or veterinary use . Please note that this compound is classified as a dangerous good (UN2811) and is harmful if swallowed, fatal if inhaled, and causes skin and serious eye damage . Appropriate safety precautions and personal protective equipment must be used during handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34N+ B14754695 Myristylpyridinium CAS No. 15416-75-8

Properties

IUPAC Name

1-tetradecylpyridin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34N/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-20-18-15-13-16-19-20/h13,15-16,18-19H,2-12,14,17H2,1H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHFYNZIBKOFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[N+]1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34N+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6047020
Record name Tetradecylpyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15416-75-8
Record name Myristylpyridinium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015416758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecylpyridinium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6047020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MYRISTYLPYRIDINIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JEY97NH5Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Myristylpyridinium can be synthesized through the alkylation of pyridine with myristyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often involve heating the reactants to promote the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound chloride involves large-scale alkylation processes. The reactants are mixed in reactors, and the reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: Myristylpyridinium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Myristylpyridinium has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial action of myristylpyridinium is primarily due to its ability to disrupt microbial cell membranes. The positively charged pyridinium ion interacts with the negatively charged components of the microbial cell membrane, leading to membrane destabilization and cell lysis. This mechanism is similar to other quaternary ammonium compounds, which target the lipid bilayer of microbial cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

Myristylpyridinium belongs to a broader class of QACs used in organoclay synthesis. Key structural analogs include:

Compound Alkyl Chain Length Functional Group Key Applications References
Lauryl pyridinium C12 Pyridinium + Br⁻/Cl⁻ Antimicrobial agents, clay modifiers
Cetylpyridinium C16 Pyridinium + Br⁻/Cl⁻ Oral antiseptics, sorbents
Benzalkonium chloride Variable (C12–C18) Benzyl + pyridinium Disinfectants, surfactants N/A ()
OTMA/DODMA C18 (branched) Trimethylammonium Soil remediation, barrier walls

Key Observations :

  • Chain Length vs. Adsorption Efficiency : Longer alkyl chains (e.g., C16 cetyl) increase hydrophobicity, enhancing HOC uptake. However, this compound (C14) balances hydrophobicity and steric hindrance, optimizing interlayer spacing in bentonite .
  • Single vs. Double Chains : Double-chain QACs (e.g., DODMA) exhibit higher thermal stability but may reduce clay porosity due to dense packing, whereas single-chain this compound maintains accessible adsorption sites .
Table 1: Sorption Coefficients (Kd*) of Naphthalene on Modified Bentonites
Surfactant Kd* (L/kg) Optimal Loading (mmol/kg) Reference
This compound 1,240 120
Lauryl pyridinium 890 100
CTMA (C16) 1,500 140
OTMA (C18) 980 160

Insights :

  • This compound achieves 85% of CTMA’s efficiency but requires lower surfactant loading, reducing material costs .
  • OTMA’s lower performance despite a longer chain highlights the trade-off between chain length and interlayer accessibility .

Mechanistic Differences in Clay Modification

  • Configuration on Bentonite: this compound adopts a paraffin-type monolayer arrangement at low loading and a bilayer structure at higher concentrations, maximizing hydrophobic interactions .
  • Steric Effects : Shorter chains (e.g., lauryl) form less ordered structures, reducing HOC partitioning. Conversely, this compound’s C14 chain minimizes steric hindrance while maintaining structural flexibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.